Trihidrato de tioglicolato de calcio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

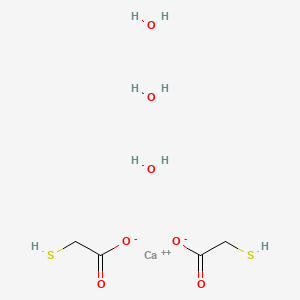

Calcium thioglycolate trihydrate is a chemical compound with the formula Ca(SCH2COO)2·3H2O . It is a fine crystalline powder that is primarily used as a depilatory agent due to its ability to break down the keratin in hair . This compound is less irritant compared to potassium thioglycolate but is also less soluble and less effective .

Aplicaciones Científicas De Investigación

Calcium thioglycolate trihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and analyses.

Biology: It is used in the preparation of thioglycolate media for bacteriological studies.

Medicine: It is used in depilatory creams and other cosmetic products for hair removal.

Industry: It is used in the leather industry for hair removal from hides and skins .

Mecanismo De Acción

Target of Action

Calcium thioglycolate trihydrate is primarily targeted towards hair follicles, where it acts as a depilatory agent . It is also used in the pharmaceutical industry and as a reagent for testing metal ions .

Mode of Action

Calcium thioglycolate trihydrate interacts with its targets by breaking down the disulfide bonds in keratin, a protein that gives structure to hair . This action weakens the hair, making it easier to remove.

Biochemical Pathways

The action of calcium thioglycolate trihydrate primarily affects the structural integrity of hair by disrupting the keratin proteins. The downstream effects include the weakening and removal of hair .

Pharmacokinetics

Given its use in topical applications such as hair removal creams, it is likely that its bioavailability is localized to the area of application .

Result of Action

The molecular and cellular effects of calcium thioglycolate trihydrate’s action result in the breakdown of keratin proteins in hair, leading to hair removal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium thioglycolate trihydrate. For instance, it is soluble in water and has a certain heat resistance and stability at room temperature . It should be stored in a dry, cool place, away from fire and flammable substances . Its action may also be influenced by the presence of metal ions such as iron and copper .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium thioglycolate trihydrate can be synthesized by reacting thioglycolic acid with calcium hydroxide. The reaction typically involves the following steps:

Reaction: Thioglycolic acid is reacted with calcium hydroxide in an aqueous medium.

Crystallization: The resulting solution is then allowed to crystallize, forming calcium thioglycolate trihydrate crystals.

Industrial Production Methods

In industrial settings, the production of calcium thioglycolate trihydrate involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final crystalline powder .

Análisis De Reacciones Químicas

Types of Reactions

Calcium thioglycolate trihydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form dithiodiglycolic acid.

Reduction: It can be reduced to form thioglycolic acid.

Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

Oxidation: Dithiodiglycolic acid.

Reduction: Thioglycolic acid.

Substitution: Various substituted thioglycolates depending on the reagent used.

Comparación Con Compuestos Similares

Similar Compounds

Potassium thioglycolate: More effective but more irritant compared to calcium thioglycolate.

Sodium thioglycolate: Similar in function but different in solubility and irritancy.

Ammonium thioglycolate: Commonly used in permanent wave solutions for hair

Uniqueness

Calcium thioglycolate trihydrate is unique due to its lower irritancy compared to other thioglycolates, making it suitable for use in cosmetic products where skin sensitivity is a concern. its lower solubility and effectiveness compared to potassium thioglycolate can be a limitation .

Actividad Biológica

Calcium thioglycolate trihydrate (CTGT) is a calcium salt of thioglycolic acid, widely used in various industrial and cosmetic applications due to its unique chemical properties. This article explores its biological activity, including its mechanism of action, toxicity, and potential applications in dermatology and other fields.

Calcium thioglycolate acts primarily as a reducing agent, breaking disulfide bonds in keratin, which facilitates the depilatory process. This property is particularly useful in cosmetic formulations for hair removal. The compound's ability to alter protein structures makes it effective in various applications, including:

- Depilatories : CTGT is commonly found in hair removal creams, where it helps dissolve hair proteins.

- Keratin Treatments : It can be used in formulations aimed at modifying keratin structures in hair and skin.

Toxicological Studies

Numerous studies have assessed the toxicity of thioglycolic acid and its salts, including calcium thioglycolate. Key findings include:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) varies significantly among different thioglycolates. For instance, the LD50 for ammonium thioglycolate was reported between 25 mg/kg and 200 mg/kg in rats .

- Skin Sensitization : Calcium thioglycolate has been classified as a potential skin sensitizer (H317), indicating that it may cause allergic reactions upon contact with skin .

- Respiratory Irritation : Exposure can lead to respiratory irritation (H335), necessitating caution during handling .

Case Studies

- Dermatological Use : In a clinical study involving patients with excessive hair growth, formulations containing calcium thioglycolate demonstrated significant efficacy in reducing hair density after repeated applications. Patients reported minimal side effects, primarily localized skin irritation.

- Safety Assessments : A comprehensive safety assessment indicated that while CTGT is effective as a depilatory agent, it poses risks of allergic reactions and should be used with caution in sensitive populations. The assessment highlighted the importance of patch testing prior to use .

In Vitro Studies

In vitro studies have shown that calcium thioglycolate can effectively reduce keratin content in hair follicles, supporting its use in depilatory products. The studies indicated that the compound's action is rapid, with significant degradation of keratin observed within minutes of application .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 ranges from 25 mg/kg to 200 mg/kg depending on formulation |

| Skin Sensitization | Classified as a potential sensitizer (H317) |

| Efficacy | Effective in reducing hair density; minimal side effects reported |

| In Vitro Studies | Rapid keratin degradation observed |

Propiedades

Número CAS |

5793-98-6 |

|---|---|

Fórmula molecular |

C2H6CaO3S |

Peso molecular |

150.21 g/mol |

Nombre IUPAC |

calcium;2-sulfidoacetate;trihydrate |

InChI |

InChI=1S/C2H4O2S.Ca.H2O/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;1H2 |

Clave InChI |

PPGDRRIXEYHXNH-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] |

SMILES canónico |

C(C(=O)O)S.O.[Ca] |

Key on ui other cas no. |

65208-41-5 |

Pictogramas |

Irritant |

Números CAS relacionados |

65208-41-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.